6-(4-Chlorobenzyl)-3-[(2,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through an amination reaction, where a dimethylphenylamine reacts with the triazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-[(4-METHOXYPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- **6-[(4-FLUOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- **6-[(4-BROMOPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
The uniqueness of 6-[(4-CHLOROPHENYL)METHYL]-3-[(2,4-DIMETHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(2,4-dimethylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-11-3-8-15(12(2)9-11)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
InChI Key |
GPNNOJYTALLMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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